
(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide" is a derivative of the 4-thiazolidinone ring, which is known for its wide range of biological activities and presence in many marketed drugs . The thiazolidinone derivatives are of particular interest in medicinal chemistry due to their potential anticancer properties.
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF, leading to the formation of a thiazolidinone derivative . This intermediate then reacts with dimethylformamide-dimethylacetal to yield compounds such as (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate. An unexpected deacetylation mechanism was observed during the synthesis, which is crucial for the formation of the final product .
Molecular Structure Analysis
The molecular structure of the synthesized thiazolidinone derivatives was confirmed using X-ray crystallography, which provides a detailed view of the atomic arrangement within the crystal lattice . The geometric parameters of the compounds were optimized using the B3LYP/6-31G(d,p) method, and the natural charges at different atomic sites were predicted. This structural information is essential for understanding the interaction of these compounds with biological targets .
Chemical Reactions Analysis
The thiazolidinone derivatives undergo various chemical reactions, including the key deacetylation step mentioned in the synthesis. The reactivity of these compounds can be attributed to the presence of the 4-thiazolidinone ring, which is a versatile scaffold for chemical modifications that can enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral analysis, including NMR, provides insights into the electronic environment of the atoms within the molecule, which is related to its chemical properties. The synthesized compounds exhibited moderate cytotoxic activity, indicating their potential as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research indicates a strong interest in the synthesis of thiazolidinone derivatives and their potential as antimicrobial agents. For instance, Gouda et al. (2010) synthesized a series of new thiazole and pyrazole derivatives, some of which exhibited promising antimicrobial activities. This research highlights the potential of thiazolidinone compounds in combating microbial infections, showcasing the versatility and significance of these chemical structures in medicinal chemistry (Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A., 2010).
Anti-inflammatory Applications
The search for new anti-inflammatory compounds has led to the exploration of thiazolidinone derivatives. Nikalje et al. (2015) synthesized a novel series of thiazolidinone derivatives and evaluated their anti-inflammatory activity in both in vitro and in vivo models, with some compounds showing promising results. This research underscores the potential of thiazolidinone derivatives in the development of new anti-inflammatory agents (Nikalje, A. P., Hirani, N., & Nawle, R., 2015).
Anticonvulsant Activities
Senthilraja and Alagarsamy (2012) investigated a series of thiazolidinone derivatives for their anticonvulsant activities, identifying compound 2‐(4‐dimethylaminophenyl)‐3‐phenylamino‐thiazolidine‐4‐one‐5‐yl‐acetylbenzamide as a particularly active compound. This study provides valuable insights into the potential use of thiazolidinone derivatives as anticonvulsant agents, indicating a promising area for further research (Senthilraja, M., & Alagarsamy, V., 2012).
Anticancer Applications
The exploration of thiazolidinone derivatives extends into the field of oncology, where compounds containing the thiazolidinone moiety have been screened for anticancer activity. Havrylyuk et al. (2010) performed antitumor screening on several novel 4-thiazolidinones with a benzothiazole moiety, identifying compounds with activity against various cancer cell lines. This research highlights the potential of thiazolidinone derivatives in the development of new anticancer agents (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-26(2)16-8-6-13(7-9-16)10-17-19(29)27(20(30)31-17)12-18(28)25-15-5-3-4-14(11-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKZBHLSZFXOLE-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

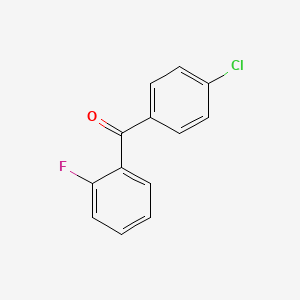
![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)
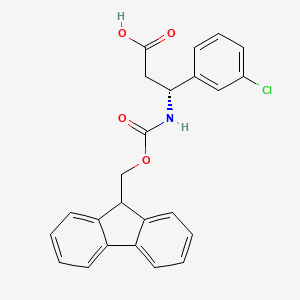

![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
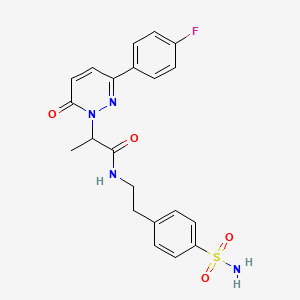
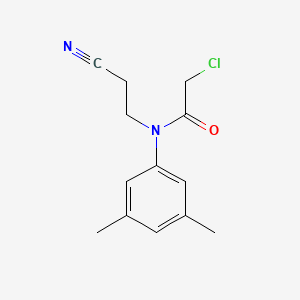
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)



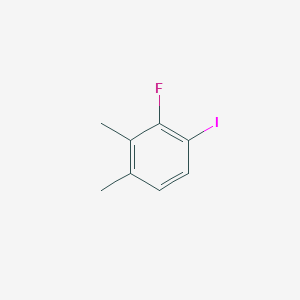
![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)